molecular formula C9H5ClF6Zn B6294919 (3,5-Bis(trifluoromethyl)benzyl)zinc chloride CAS No. 1638633-06-3

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride

Cat. No.: B6294919
CAS No.: 1638633-06-3
M. Wt: 328.0 g/mol
InChI Key: RCUUPLREISPXQP-UHFFFAOYSA-M
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Description

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride is an organozinc compound that features a benzyl group substituted with two trifluoromethyl groups at the 3 and 5 positions, bonded to a zinc chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (3,5-Bis(trifluoromethyl)benzyl) chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3,5-Bis(trifluoromethyl)benzyl) chloride+Zn(3,5-Bis(trifluoromethyl)benzyl)zinc chloride\text{(3,5-Bis(trifluoromethyl)benzyl) chloride} + \text{Zn} \rightarrow \text{this compound} (3,5-Bis(trifluoromethyl)benzyl) chloride+Zn→(3,5-Bis(trifluoromethyl)benzyl)zinc chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds or other complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and acyl chlorides. Typical conditions involve the use of polar aprotic solvents like THF or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with ligands like triphenylphosphine. Reactions are typically carried out under an inert atmosphere at elevated temperatures.

Major Products:

    Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicine: Used in the development of new drug candidates and therapeutic agents.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride involves the transfer of the benzyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and enhancing its nucleophilicity. This allows for efficient formation of new bonds with various electrophiles.

Comparison with Similar Compounds

    (3,5-Bis(trifluoromethyl)benzyl)magnesium chloride: Similar in structure but contains magnesium instead of zinc.

    (3,5-Bis(trifluoromethyl)benzyl)lithium: Contains lithium instead of zinc, with different reactivity and applications.

Uniqueness: (3,5-Bis(trifluoromethyl)benzyl)zinc chloride is unique due to the presence of zinc, which provides distinct reactivity compared to magnesium and lithium analogs. Zinc compounds are generally more stable and less reactive, making them suitable for selective transformations in organic synthesis.

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUUPLREISPXQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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